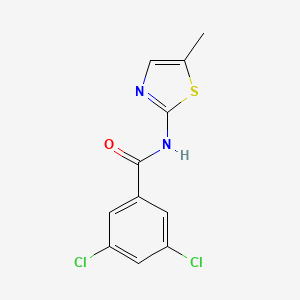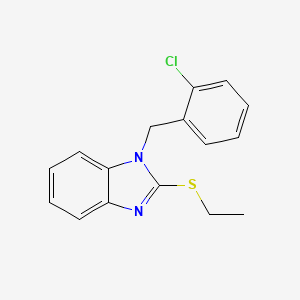![molecular formula C14H14N4S B5884402 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (IPP) is a heterocyclic compound that has been widely studied due to its potential applications in scientific research. The compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor involves binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is necessary for progression through the cell cycle. Inhibition of CDK2 by 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine leads to cell cycle arrest and apoptosis in cancer cells (Li et al., 2015).
The mechanism of action of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as an anti-inflammatory agent involves inhibition of the NF-κB signaling pathway. 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent production of pro-inflammatory cytokines and chemokines (Liu et al., 2017).
Biochemical and Physiological Effects:
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to have various biochemical and physiological effects. In addition to its CDK2 inhibition and anti-inflammatory properties, 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties (Li et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor is its selectivity. It has been shown to selectively inhibit CDK2 over other CDKs, which may reduce the potential for off-target effects. However, one limitation of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is its relatively low solubility in water, which may limit its use in certain experimental settings (Zhang et al., 2016).
List of
Direcciones Futuras
1. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a therapeutic agent for cancer treatment
2. Development of more efficient and cost-effective synthesis methods for 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
3. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as an anti-inflammatory agent for the treatment of inflammatory diseases
4. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as an anti-angiogenic agent for the treatment of cancer
5. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor for the treatment of other diseases, such as Alzheimer's disease
6. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a lead compound for the development of new CDK2 inhibitors with improved selectivity and potency
7. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a lead compound for the development of new anti-inflammatory agents with improved efficacy and safety
8. Investigation of the pharmacokinetics and pharmacodynamics of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in animal models and humans
9. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a tool compound for the study of CDK2 and its role in cancer and other diseases
10. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a tool compound for the study of the NF-κB signaling pathway and its role in inflammation and other diseases.
Conclusion:
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has potential applications in scientific research. Its CDK2 inhibition and anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents for cancer and inflammatory diseases. Further investigation of its biochemical and physiological effects and its potential as a lead compound for drug development is warranted.
Métodos De Síntesis
The synthesis of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step process that includes the reaction of 2-chloro-5-nitrophenylhydrazine with ethyl acetoacetate to form 2-ethyl-3-(2-chloro-5-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one. This intermediate is then reacted with isopropyl mercaptan to form 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The yield of the final product is around 60-70% (Zhang et al., 2016).
Aplicaciones Científicas De Investigación
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to have potential applications in scientific research. One of the most promising applications is its use as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle and is overexpressed in many types of cancer. Inhibition of CDK2 has been shown to induce cell cycle arrest and apoptosis in cancer cells (Li et al., 2015).
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has also been shown to have potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and chemokines by macrophages and has been shown to reduce inflammation in animal models (Liu et al., 2017).
Propiedades
IUPAC Name |
1-phenyl-4-propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-10(2)19-14-12-8-17-18(13(12)15-9-16-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDQWKDZWDEGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Isopropylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

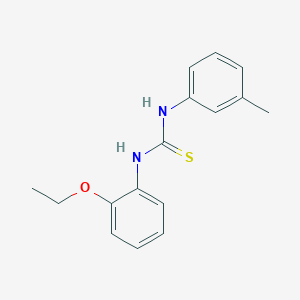
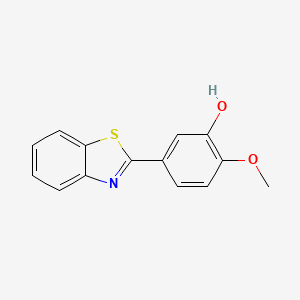
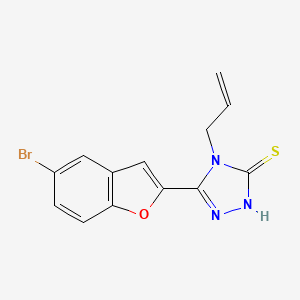
![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
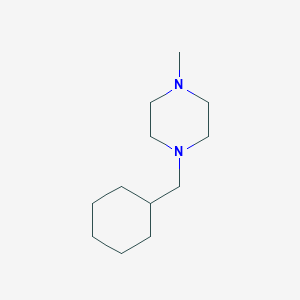
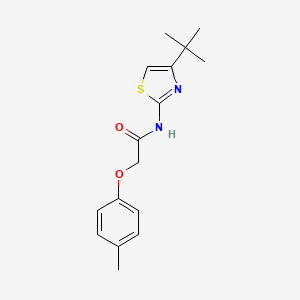
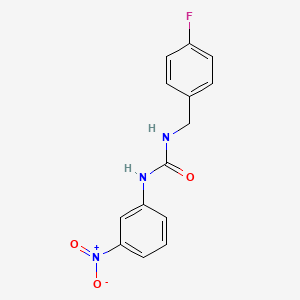
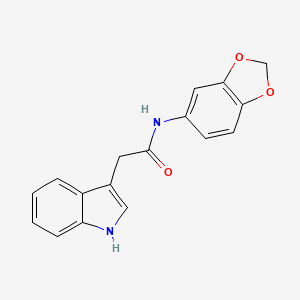
![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)
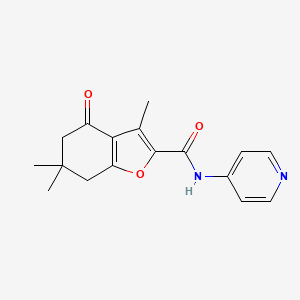
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
